2-Phenyl-N'-[(E)-[2-(trifluoromethyl)phenyl]methylidene]quinoline-4-carbohydrazide
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Overview
Description
2-Phenyl-N’-[(E)-[2-(trifluoromethyl)phenyl]methylidene]quinoline-4-carbohydrazide is a complex organic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-N’-[(E)-[2-(trifluoromethyl)phenyl]methylidene]quinoline-4-carbohydrazide typically involves the condensation of quinoline-4-carbohydrazide with 2-(trifluoromethyl)benzaldehyde under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or large-scale chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-N’-[(E)-[2-(trifluoromethyl)phenyl]methylidene]quinoline-4-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The phenyl and trifluoromethyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-4-carboxylic acid derivatives, while reduction can produce quinoline-4-carbohydrazide derivatives with amine groups.
Scientific Research Applications
2-Phenyl-N’-[(E)-[2-(trifluoromethyl)phenyl]methylidene]quinoline-4-carbohydrazide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential pharmaceutical applications.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It may be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-Phenyl-N’-[(E)-[2-(trifluoromethyl)phenyl]methylidene]quinoline-4-carbohydrazide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Thienyl)-N’-[(E)-[2-(trifluoromethyl)phenyl]methylidene]-1H-pyrazole-4-carbohydrazide
- N’-[(E)-[2-(trifluoromethyl)phenyl]methylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide
Uniqueness
2-Phenyl-N’-[(E)-[2-(trifluoromethyl)phenyl]methylidene]quinoline-4-carbohydrazide is unique due to its quinoline ring structure, which imparts distinct chemical properties and reactivity compared to other similar compounds. The presence of the trifluoromethyl group also enhances its stability and potential biological activity.
This compound’s unique combination of structural features makes it a valuable subject of study in various fields of scientific research.
Properties
Molecular Formula |
C24H16F3N3O |
---|---|
Molecular Weight |
419.4 g/mol |
IUPAC Name |
2-phenyl-N-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]quinoline-4-carboxamide |
InChI |
InChI=1S/C24H16F3N3O/c25-24(26,27)20-12-6-4-10-17(20)15-28-30-23(31)19-14-22(16-8-2-1-3-9-16)29-21-13-7-5-11-18(19)21/h1-15H,(H,30,31)/b28-15+ |
InChI Key |
BFUPLICIJPXIMF-RWPZCVJISA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N/N=C/C4=CC=CC=C4C(F)(F)F |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NN=CC4=CC=CC=C4C(F)(F)F |
Origin of Product |
United States |
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